molecular formula C16H15ClN2O2 B1461985 methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride CAS No. 1171599-40-8

methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride

Cat. No. B1461985
CAS RN: 1171599-40-8
M. Wt: 302.75 g/mol
InChI Key: GTXNMTAOECQRMK-UHFFFAOYSA-N
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Description

“Methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1171599-40-8 . It has a molecular weight of 302.76 . The IUPAC name for this compound is “methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” and its Inchi Code is 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .


Molecular Structure Analysis

The molecular structure of “methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” can be represented by the Inchi Code: 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” include a molecular weight of 302.76 . The compound’s IUPAC name is “methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride” and its Inchi Code is 1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H .

Scientific Research Applications

Synthesis and Mesophase Characterization

Research has focused on the synthesis and characterization of mesogenic Schiff bases derived from isoindoline-1,3-dione, displaying liquid crystalline behavior with potential applications in display technologies. For instance, a study detailed the preparation of homologous series of mesogenic Schiff-bases, revealing their enantiotropic liquid crystalline behavior with nematic texture, and some exhibiting smectic A phase. This investigation sheds light on the influence of thermal behavior and mesomorphic properties upon modification of the spacer, contributing to the understanding of liquid crystal science and technology (Dubey et al., 2018).

Advanced Synthetic Methods

Another aspect of research on this compound includes the development of new synthetic methods for related compounds. For example, the synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one demonstrates the versatility of related chemical structures in generating compounds with potential utility in medicinal chemistry and material science (Tkachuk et al., 2020).

Corrosion Inhibition

The compound and its derivatives have been explored as corrosion inhibitors, demonstrating the chemical's potential in protecting metals against corrosion, which is vital for industrial applications. A study on the corrosion inhibition efficiency of similar Schiff base compounds highlights their effectiveness as inhibitors, showcasing the broader applicability of this compound class in materials science and engineering (Tawfik, 2015).

Molecular Structure Elucidation

The determination of molecular structures through crystallography and spectroscopy is another critical area of application. Detailed structural analysis of related compounds provides insights into their chemical behavior and potential applications in designing more effective materials and drugs. Research demonstrating the structure determination of related methyl esters by X-ray crystallography serves as a basis for further exploration of their physical and chemical properties (Sakhautdinov et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

properties

IUPAC Name

methyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2.ClH/c1-20-16(19)11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(18)17;/h2-9,17H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNMTAOECQRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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